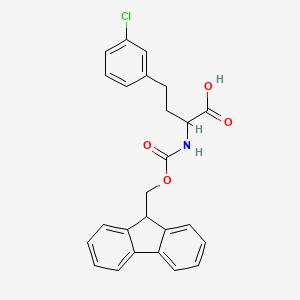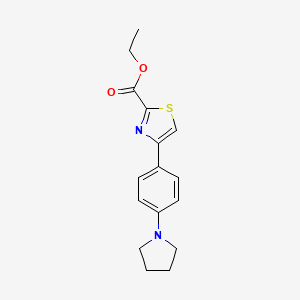
(9Z)-12-Oxo-9-dodecenoicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z)-12-Oxo-9-dodecenoic acid is an organic compound that belongs to the family of unsaturated fatty acids It is characterized by the presence of a keto group at the 12th carbon and a double bond in the 9th position in the Z configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-12-Oxo-9-dodecenoic acid typically involves the oxidation of unsaturated fatty acids. One common method is the ozonolysis of oleic acid, followed by reductive workup to yield the desired keto acid. The reaction conditions often include the use of ozone (O₃) as the oxidizing agent and a reducing agent such as zinc (Zn) or dimethyl sulfide (DMS) to cleave the ozonide intermediate.
Industrial Production Methods
On an industrial scale, the production of (9Z)-12-Oxo-9-dodecenoic acid can be achieved through the catalytic oxidation of unsaturated fatty acids. This process involves the use of metal catalysts such as palladium (Pd) or platinum (Pt) to facilitate the oxidation reaction under controlled conditions. The reaction is typically carried out in a solvent such as acetic acid or methanol to ensure efficient conversion and high yield.
Análisis De Reacciones Químicas
Types of Reactions
(9Z)-12-Oxo-9-dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The keto group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or hydrazines can be used under mild acidic or basic conditions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(9Z)-12-Oxo-9-dodecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (9Z)-12-Oxo-9-dodecenoic acid involves its interaction with specific molecular targets and pathways. The keto group and the double bond in the Z configuration play crucial roles in its reactivity and biological activity. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes such as inflammation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(9Z)-12-Oxo-9-octadecenoic acid: Similar structure but with a longer carbon chain.
(9Z)-12-Hydroxy-9-dodecenoic acid: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
(9Z)-12-Oxo-9-dodecenoic acid is unique due to its specific keto group and double bond configuration, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
(E)-12-oxododec-9-enoic acid |
InChI |
InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)/b7-5+ |
Clave InChI |
KIHXTOVLSZRTHJ-FNORWQNLSA-N |
SMILES isomérico |
C(CCC/C=C/CC=O)CCCC(=O)O |
SMILES canónico |
C(CCCC=CCC=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Hexabromo-O6-corona[3]arene[3]tetrazine](/img/structure/B12307231.png)
